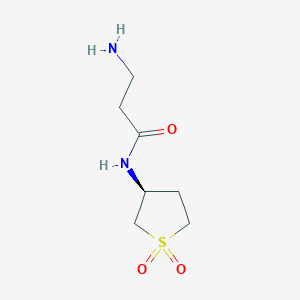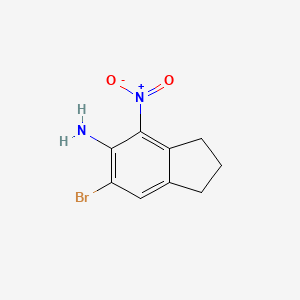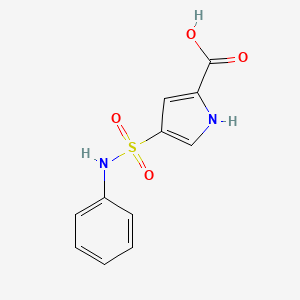
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid is a synthetic organic compound that belongs to the class of sulfonamides It features a pyrrole ring substituted with a phenylsulfamoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenylsulfamoyl Group: The phenylsulfamoyl group can be introduced via a sulfonamide formation reaction. This involves the reaction of a phenylsulfonyl chloride with the pyrrole derivative in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction of the phenylsulfamoyl group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.
相似化合物的比较
4-Sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide functional group and have similar biological activities.
Phenylsulfonyl pyrroles: These compounds have a similar core structure but may differ in the position or nature of substituents.
Uniqueness: 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid is unique due to the specific combination of the phenylsulfamoyl and carboxylic acid groups on the pyrrole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC 名称 |
4-(phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4S/c14-11(15)10-6-9(7-12-10)18(16,17)13-8-4-2-1-3-5-8/h1-7,12-13H,(H,14,15) |
InChI 键 |
VXYCNRZJWNUVGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
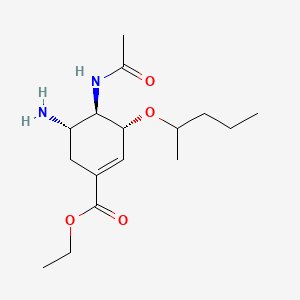
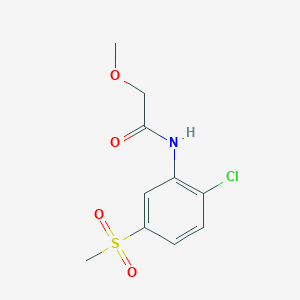
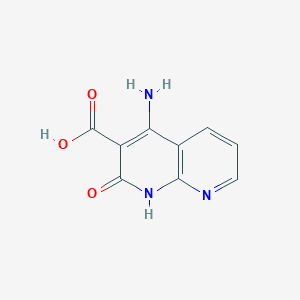
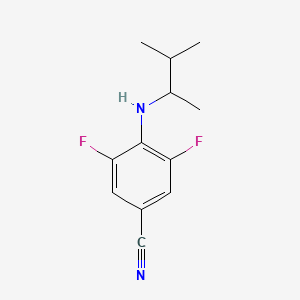
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
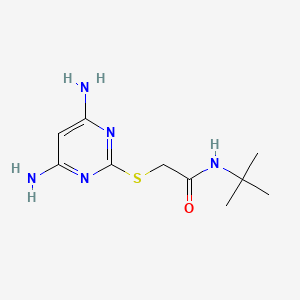
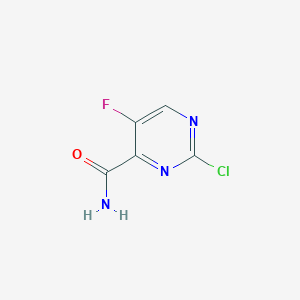
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
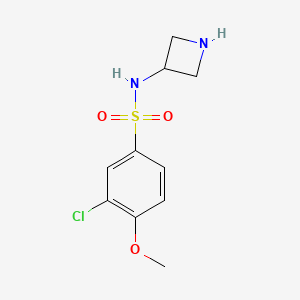
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
